Ferrous pyrophosphate

Vue d'ensemble

Description

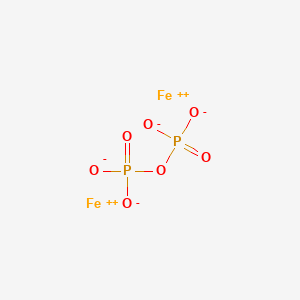

Ferrous pyrophosphate, also known as this compound, is an inorganic compound with the chemical formula Fe₂P₂O₇. It is a grayish or white crystalline powder that is poorly soluble in water. This compound is commonly used as an iron fortificant in food products due to its stability and low reactivity with food components .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferrous pyrophosphate can be synthesized through various methods:

Solid-State Reaction: One common method involves the reaction of iron(III) oxide (Fe₂O₃) with ammonium dihydrogen phosphate (NH₄H₂PO₄) at high temperatures (around 1170 K).

Hydrothermal Synthesis: Another method involves the reaction of iron powder with 25% phosphoric acid in the presence of titanium dioxide (TiO₂) under hydrothermal conditions at 18.62 MPa.

Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or hydrothermal synthesis, optimized for high yield and purity. The choice of method depends on the desired form of the compound and its intended application .

Analyse Des Réactions Chimiques

Ferrous pyrophosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to Iron(III) Pyrophosphate (Fe₄(P₂O₇)₃) in the presence of oxidizing agents.

Reduction: It can be reduced back to elemental iron under strong reducing conditions.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, or other strong oxidizers.

Reducing Agents: Hydrogen gas, carbon monoxide, or other strong reducers.

Substitution Reactions: Various metal salts in aqueous or solid-state conditions.

Major Products:

Oxidation: Iron(III) Pyrophosphate.

Reduction: Elemental iron.

Substitution: Mixed metal pyrophosphates such as calcium iron pyrophosphate or zinc iron pyrophosphate.

Applications De Recherche Scientifique

Ferrous pyrophosphate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Ferrous pyrophosphate involves its ability to release iron ions in the gastrointestinal tract, which are then absorbed into the bloodstream. The pyrophosphate moiety helps stabilize the iron ions, preventing their premature oxidation and enhancing their bioavailability. Once absorbed, the iron ions are utilized in various physiological processes, including hemoglobin synthesis and cellular respiration .

Comparaison Avec Des Composés Similaires

- Ferrous Sulfate (FeSO₄)

- Ferric Pyrophosphate (Fe₄(P₂O₇)₃)

- Ferrous Fumarate (C₄H₂FeO₄)

Ferrous pyrophosphate stands out due to its balance of bioavailability and stability, making it a preferred choice for food fortification and iron supplementation .

Activité Biologique

Ferrous pyrophosphate (Fe2P2O7) is an iron compound that has garnered attention for its potential biological activities, particularly in the context of iron supplementation and food fortification. This article explores its biological activity, mechanisms of absorption, and implications for health, supported by data tables and relevant case studies.

Overview of this compound

This compound is a form of iron that exists as a fine powder, often micronized to enhance its bioavailability. It is primarily used in dietary supplements and food fortification due to its role in preventing iron deficiency anemia. Its low solubility in acidic environments limits its absorption in the gastrointestinal tract, which has led to research into various formulations to improve its efficacy.

The biological activity of this compound is largely attributed to its ability to release iron ions in the body, which are essential for various physiological functions including hemoglobin synthesis and oxygen transport. The following mechanisms have been identified:

- Intestinal Absorption : Studies indicate that this compound can be absorbed through the intestinal lining, although its bioavailability is generally lower than that of other iron salts like ferrous sulfate .

- Bioavailability Enhancement : Micronization and encapsulation techniques have been employed to improve the solubility and absorption of this compound. For example, a study demonstrated that micronized dispersible forms showed superior bioavailability compared to conventional ferric pyrophosphate .

Comparative Bioavailability Studies

A significant study compared the bioavailability of micronized this compound with other iron compounds such as sodium ferrous citrate and ferrous sulfate using rat models. The results highlighted:

- Serum Iron Concentration : Micronized this compound exhibited a higher area under the curve (AUC) for serum iron concentration over time compared to other compounds, indicating a sustained release of iron .

- Hemoglobin Regeneration Efficiency : The efficiency of hemoglobin regeneration was highest with micronized this compound, suggesting its effectiveness in treating anemia .

Table 1: Bioavailability Comparison of Iron Compounds

| Iron Compound | Serum Iron AUC | Hemoglobin Regeneration Efficiency |

|---|---|---|

| Micronized this compound | High | Highest |

| Ferric Pyrophosphate | Moderate | Moderate |

| Ferrous Sulfate | Low | Low |

Case Studies

Several case studies have explored the use of this compound in clinical settings:

- Infant Cereals Fortification : A study evaluated the incorporation of nanosized ferric pyrophosphate into infant cereals. The findings indicated improved iron absorption and no significant toxicity, supporting its use as a safe food fortificant .

- Animal Model Study : In a rat model, the administration of nanoparticle ferric pyrophosphate resulted in a significant increase in hemoglobin levels without adverse effects on organ function, as assessed by histopathological examinations .

Safety Profile

The safety profile of this compound has been examined in various studies. Histopathological evaluations have shown no significant toxicity at recommended dosages. However, plasma proteomics indicated changes in specific biomarkers (e.g., Fetuin-B), suggesting that further studies are needed to fully understand the biological responses to prolonged exposure .

Propriétés

IUPAC Name |

iron(2+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEAWHILRRXHPW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.